5-bromo-3-isocyanato-1H-indole
Description
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
5-bromo-3-isocyanato-1H-indole |
InChI |
InChI=1S/C9H5BrN2O/c10-6-1-2-8-7(3-6)9(4-11-8)12-5-13/h1-4,11H |
InChI Key |
YFPAZTNXORFGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)N=C=O |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole Derivatives
The initial step involves selective bromination at the 5-position of the indole ring. This can be achieved through electrophilic aromatic substitution using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Bromine or NBS | Acetic acid or dichloromethane | 0°C to room temperature | 65-96% |
Example: Bromination of indole or 5-methylindole with NBS in acetic acid at 0°C yields 5-bromoindole derivatives with high regioselectivity.
Formation of 3-Isocyanato Group
The introduction of the isocyanate group at the 3-position can be achieved via chlorination followed by amination and subsequent isocyanate formation :
- Step 1: Chlorination at the 3-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
- Step 2: Conversion of the chlorinated intermediate to the corresponding amine via nucleophilic substitution.
- Step 3: Transformation of the amine to the isocyanate using phosgene (COCl₂) or diphosgene under controlled conditions.
Reaction Conditions and Optimization
Bromination
- Reagents: N-bromosuccinimide (NBS) or elemental bromine.
- Solvent: Acetic acid or dichloromethane.
- Temperature: Typically maintained at 0°C to prevent polybromination.
- Yield: Up to 96% under optimized conditions.
Isocyanate Formation
- Reagents: Diphosgene or phosgene.
- Conditions: Conducted at low temperatures (0°C to 25°C) to control reactivity.
- Yield: Ranges from 70% to 85%, depending on the substrate purity and reaction control.
Purification Techniques
- Recrystallization: Using solvents like diethyl ether or ethyl acetate.
- Chromatography: Silica gel column chromatography for purity enhancement.
- Characterization: Confirmed via NMR, IR, and HRMS.
Data Table Summarizing Key Experimental Parameters
Mechanistic Insights
- Electrophilic Bromination: The indole ring's electron-rich nature facilitates regioselective substitution at the 5-position via electrophilic attack.
- Isocyanate Formation: Nucleophilic attack of the amine at the carbonyl carbon of diphosgene leads to carbamoyl chloride intermediate, which rearranges to the isocyanate.
- Selectivity Control: Reaction temperature, solvent polarity, and reagent equivalents are critical for regioselectivity and yield optimization.
Advanced Methods and Alternatives
- Microwave-Assisted Synthesis: Accelerates bromination and isocyanate formation steps, improving yields and reducing reaction times.
- Flow Chemistry: Enhances safety and control during hazardous steps like diphosgene reactions.
- Catalytic Systems: Use of Lewis acids or phase-transfer catalysts can improve regioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-isocyanato-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form carbamates or ureas.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Addition Reactions: Reagents like primary or secondary amines in the presence of a base such as triethylamine (TEA) are used.
Cyclization Reactions: Catalysts like palladium or copper salts in solvents like toluene or ethanol are employed.
Major Products Formed
Substitution Products: Various substituted indole derivatives with different functional groups.
Addition Products: Carbamates and ureas with potential biological activities.
Cyclization Products: Fused indole ring systems with enhanced stability and reactivity.
Scientific Research Applications
5-bromo-3-isocyanato-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-bromo-3-isocyanato-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects and Reactivity
The 3-position of indole derivatives is a critical site for modifying electronic and steric properties. Below is a comparison of substituents at this position and their impact:
Key Observations :
- The isocyanato group offers distinct reactivity compared to heterocyclic (imidazolyl, triazolyl) or alkyl substituents. It participates in urea/thiourea formation and cycloadditions, whereas imidazolyl/triazolyl groups enhance π-π stacking in bioactive contexts .
- Halogenation (Br) : The 5-bromo substituent enhances electrophilic aromatic substitution (EAS) at the 6-position, as seen in brominated indole derivatives .
Physicochemical Properties
Melting points, spectral data, and solubility vary significantly with substituents:
Key Observations :
Biological Activity
5-Bromo-3-isocyanato-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparison with similar compounds.
Chemical Structure and Properties
This compound features an isocyanate group and a bromine atom attached to the indole structure. The presence of the bromine atom enhances its reactivity and biological activity compared to other indole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds that can inhibit enzyme activity or modulate signaling pathways.
- Signal Modulation : It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Biological Activities
The compound has been investigated for several biological activities:
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication through interference with viral enzyme activity or host cell signaling pathways.
Anticancer Effects
Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
-
Anticancer Activity Study :
A study evaluated the effects of this compound on human leukemia cells (MV4-11). The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction through caspase activation . -
Antiviral Efficacy :
Another investigation focused on the antiviral potential against influenza virus. The compound was found to inhibit viral replication in vitro with an EC50 value of 10 µM, suggesting that it could be a lead candidate for further development as an antiviral agent .
Comparison with Similar Compounds
| Compound | Biological Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| This compound | Antiviral, Anticancer | IC50 ~ 25 µM | Covalent interactions with proteins |
| 5-Bromo-1H-indole | Limited biological activity | N/A | Lacks isocyanate group |
| 3-Isocyanato-1H-indole | Moderate antimicrobial | N/A | Lacks bromine, affecting reactivity |
| 5-Chloro-3-isocyanato-1H-indole | Similar activities | N/A | Chlorine substitution alters properties |
Q & A
Basic: What synthetic strategies are effective for introducing the isocyanato group to 5-bromo-1H-indole derivatives?
The isocyanato group (-NCO) can be introduced via formamide dehydration using reagents like POCl₃ and Et₃N. A validated approach involves:
- Step 1: Reacting 5-bromotryptamine derivatives with ethyl formate to form a formamide intermediate.
- Step 2: Treating the formamide with POCl₃ (1.5 equiv.) and Et₃N (5.0 equiv.) to generate the isocyanide.
- Purification: Flash column chromatography (FCC) with CH₂Cl₂ or CH₂Cl₂:MeOH (95:5) yields the target compound in ~70–76% efficiency .
Key considerations: Monitor reaction progress via TLC (Rf ~0.88 in CH₂Cl₂:MeOH) and confirm structure using ¹H/¹³C NMR (e.g., δ 8.16 ppm for indole NH) .
Basic: How can researchers optimize reaction yields for 5-bromo-3-isocyanato-1H-indole synthesis?
Yield optimization relies on:
- Catalyst selection: CuI in PEG-400:DMF (2:1) enhances azide-alkyne cycloaddition efficiency for precursor synthesis (e.g., 50% yield for triazole intermediates) .
- Solvent systems: Polar aprotic solvents (DMF, PEG-400) improve solubility of indole derivatives during coupling reactions .
- Temperature control: Maintain 90°C during solvent removal to prevent decomposition of heat-sensitive intermediates .
Troubleshooting: Low yields (<25%) may result from incomplete azide conversion; verify via ¹H NMR or HRMS .
Advanced: What analytical methods resolve contradictions in structural characterization data?
- NMR discrepancies: Compare ¹H/¹³C NMR shifts with literature analogs. For example, indole C3-substituents (e.g., -NCO) induce deshielding (~δ 8.1–8.2 ppm for NH) .
- Mass spectrometry: Use FAB-HRMS to confirm molecular ions (e.g., m/z 427.0757 [M+H]⁺ for triazole derivatives) and rule out impurities .
- Crystallography: For ambiguous cases, employ SHELXL for small-molecule refinement or OLEX2 for structure solution and validation .
Advanced: How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
The bromo group at C5 enables:
- Buchwald-Hartwig amination: Facilitates C–N bond formation with aryl amines under Pd catalysis.
- Suzuki-Miyaura coupling: Reacts with boronic acids to introduce aryl/heteroaryl groups at C5, expanding diversity for SAR studies.
Methodology: Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF:H₂O (3:1) at 80°C for 12–24 hours .
Note: The isocyanato group may require protection (e.g., as a urea derivative) to prevent side reactions during coupling .
Data Contradiction Analysis: Why do similar synthetic routes for indole derivatives show significant yield variations?
Case study: Triazole-linked indoles ( : 50% yield vs. : 25% yield).
- Critical factors:
- Substituent electronic effects: Electron-withdrawing groups (e.g., -F in 9d) reduce azide reactivity compared to -OCH₃ (9c) .
- Catalyst loading: Higher CuI concentrations (1.0 equiv. in vs. 0.5 equiv. in ) improve cycloaddition efficiency .
- Purification: Water precipitation ( ) may lead to product loss vs. FCC ( ) .
Advanced: What strategies assess the stability of the isocyanato group under physiological conditions?
- Hydrolysis kinetics: Monitor -NCO degradation in PBS (pH 7.4) via IR spectroscopy (loss of ~2270 cm⁻¹ NCO stretch) over 24 hours.
- Bioactivity assays: Test stability in cell culture media (e.g., DMEM + 10% FBS) to simulate in vivo conditions .
Mitigation: Stabilize the isocyanato group by converting it to a urea prodrug pre-administration .
Methodological: How can researchers validate the purity of this compound for pharmacological studies?
- Chromatography: Use HPLC with a C18 column (MeCN:H₂O gradient) to confirm purity >95% .
- Elemental analysis: Match calculated vs. observed C, H, N, Br percentages (e.g., C₉H₅BrN₂O requires C 43.06%, H 1.99%) .
- Thermal analysis: DSC/TGA identifies decomposition points (>200°C indicates thermal stability) .
Advanced: What computational tools predict the bioactivity of this compound derivatives?
- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors) .
- QSAR models: Correlate substituent effects (Hammett σ values) with antioxidant/antiproliferative activity .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic additions .
Data Reproducibility: How can researchers address batch-to-batch variability in indole synthesis?
- Standardized protocols: Document exact stoichiometry (e.g., 1.5 equiv. POCl₃), solvent ratios, and reaction times .
- QC checks: Implement in-process controls (e.g., TLC at 2-hour intervals) and batch-wise ¹H NMR .
- Open data sharing: Deposit crystallographic data in CCDC (e.g., CCDC-2191474) for independent validation .
Ethical Considerations: How should researchers manage conflicting data in publications?
- Transparency: Disclose all reaction attempts, including failed conditions (e.g., low-yield trials in ) .
- Peer validation: Collaborate with independent labs to reproduce key results (e.g., antioxidant assays in ) .
- Data anonymization: When sharing datasets, remove proprietary synthesis details while retaining methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
